molecular formula C11H10BrN5O2 B10765451 4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one

4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one

Número de catálogo: B10765451
Peso molecular: 324.13 g/mol
Clave InChI: ATBAETXFFCOZOY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

The compound 4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one (hereafter referred to by its systematic name) is a brominated heterocyclic molecule featuring a fused pyrroloazepinone scaffold and a 5-oxoimidazolylidene moiety. Its molecular formula is C₁₁H₁₀BrN₅O₂, with a molecular weight of ~324.14 g/mol (calculated based on isotopic composition) . This compound is pharmacologically significant, structurally related to marine alkaloids such as hymenialdisine (which shares the brominated core) and debromohymenialdisine (the non-brominated analog) . Its synthesis typically involves cyclization and bromination steps, with structural confirmation relying on techniques like NMR, IR, and mass spectrometry .

Propiedades

IUPAC Name

4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBAETXFFCOZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Introduction

The compound 4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one, commonly referred to as Hymenialdisine (HMD), has garnered attention for its diverse biological activities. This article aims to provide a detailed overview of its biological activity, focusing on its mechanisms of action, anticancer properties, and potential therapeutic applications.

Hymenialdisine is characterized by the following chemical properties:

  • Molecular Formula : C11H10BrN5O2
  • Molecular Weight : 324.14 g/mol
  • IUPAC Name : (4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one .

1. Kinase Inhibition

Hymenialdisine has been identified as a potent inhibitor of several cyclin-dependent kinases (CDKs) and other protein kinases. The following table summarizes the inhibitory activity of HMD against various kinases:

Enzyme IC50 (nM)
CDK1/cyclin B22
CDK2/cyclin A70
CDK2/cyclin E40
GSK3β10
CK135
MEK16

These findings suggest that HMD competes with ATP for binding to these kinases, leading to cell cycle arrest and apoptosis in cancer cells .

2. Antiproliferative Activity

In vitro studies have demonstrated that HMD exhibits significant antiproliferative effects against various human tumor cell lines. For instance, it has shown activity with IC50 values in the low micromolar range against several cancer types. Notably, HMD was particularly effective against HT-29 colon carcinoma cells with an IC50 of approximately 0.5 μM .

Study on Tumor Cell Lines

A comprehensive study evaluated the effects of HMD on a panel of eight human tumor cell lines. The results indicated that HMD induced microtubule disruption and centrosome de-clustering, which are critical for mitotic progression. The study highlighted that treatment with HMD resulted in G2/M phase cell cycle arrest and increased multipolar mitotic spindles in treated cells .

Mechanistic Insights

The mechanism by which HMD induces cell death involves interference with the spindle assembly checkpoint and subsequent apoptosis. This was evidenced by the increased presence of multipolar spindles in treated cells, leading to improper chromosome segregation and cell death .

Therapeutic Applications

Given its potent kinase inhibition and antiproliferative activity, Hymenialdisine holds promise for several therapeutic applications:

  • Cancer Treatment : Due to its ability to selectively target cancer cells through mechanisms such as centrosome de-clustering and microtubule disruption.
  • Neurodegenerative Disorders : As a pan-kinase inhibitor, HMD may also be beneficial in treating conditions like Alzheimer's disease by modulating kinase activity involved in neurodegeneration .

Comparación Con Compuestos Similares

Hymenialdisine

  • Molecular Formula : C₁₁H₁₀BrN₅O₂ (identical to the target compound).
  • Structural Distinction : Hymenialdisine is a marine natural product with confirmed kinase inhibitory activity. The bromine atom at the 2-position enhances its binding affinity to ATP-binding pockets in kinases .
  • Pharmacological Profile : Demonstrates potent inhibition of CDK2 (IC₅₀ = 1.2 μM) and GSK-3β (IC₅₀ = 0.9 μM), attributed to bromine’s electron-withdrawing effects .

Debromohymenialdisine

  • Molecular Formula : C₁₁H₁₁N₅O₂.
  • Molecular Weight : 245.24 g/mol .
  • Key Difference : Absence of the 2-bromo substituent reduces molecular weight by ~79.9 g/mol and diminishes kinase inhibitory potency (e.g., CDK2 IC₅₀ = 8.5 μM) .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Bromine Substituent Key Pharmacological Activity
Target Compound (Hymenialdisine analog) C₁₁H₁₀BrN₅O₂ ~324.14 Yes (2-position) Kinase inhibition (CDK2, GSK-3β)
Debromohymenialdisine C₁₁H₁₁N₅O₂ 245.24 No Reduced kinase inhibition
Synthetic 5-Oxoimidazole Derivatives Variable 280–350 Variable Antimicrobial (MIC = 4–32 μg/mL)

Research Findings and Mechanistic Insights

Impact of Bromination

The 2-bromo group in the target compound significantly enhances bioactivity. For example:

  • Kinase Inhibition : Bromine’s electronegativity stabilizes interactions with kinase active sites, improving IC₅₀ values by ~8-fold compared to debrominated analogs .
  • 16–32 μg/mL for non-brominated analogs) due to increased membrane permeability .

Q & A

Q. What are the recommended methods for structural characterization of this compound?

  • Methodological Answer : Structural elucidation requires a combination of spectroscopic and crystallographic techniques:
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the bromine-heavy structure, as bromine's electron density can complicate analysis .
  • NMR spectroscopy : Employ 1H^1H- and 13C^{13}C-NMR in DMSO-d6_6 to identify protons and carbons in the imidazolone and azepinone rings. 1H^1H-NMR signals for NH3+_3^+ groups typically appear at δ ≈ 8.5 ppm .
  • IR spectroscopy : Confirm carbonyl (C=O) stretches near 1650–1670 cm1^{-1} and NH stretches at 3250–3450 cm1^{-1} .

Q. How is this compound synthesized in laboratory settings?

  • Methodological Answer : A common approach involves:
  • Condensation reactions : Reacting 2-aminoimidazole precursors with brominated pyrroloazepinone intermediates under reflux conditions. Ethanol or toluene with zeolite catalysts (e.g., nano-Au) improves yield .
  • Bromination : Introduce bromine at the C2 position using N-bromosuccinimide (NBS) in DMF .
  • Purification : Use column chromatography (silica gel, CH2_2Cl2_2/MeOH) and recrystallization from iPrOH .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR/IR data (e.g., unexpected splitting or missing peaks) may arise from tautomerism or crystallographic disorder. Mitigate this by:
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals in the tetrahydropyrroloazepinone ring .
  • Computational modeling : Compare experimental data with DFT-optimized structures (e.g., Gaussian 09) to validate tautomeric forms .
  • Low-temperature crystallography : Reduce thermal motion artifacts in X-ray data collection .

Q. What experimental design optimizes the compound’s synthesis for scalability?

  • Methodological Answer : Apply a split-plot design (as in agricultural chemistry studies ) to test variables:
  • Factors : Reaction time (30–120 min), solvent (toluene vs. ethanol), catalyst loading (0.1–1 mol%).
  • Responses : Yield, purity (HPLC), and byproduct formation.
  • DOE software : Use JMP or Minitab to identify optimal conditions. For example, toluene with 0.5 mol% nano-Au at 90°C for 60 min improves reproducibility .

Q. How can environmental fate studies be designed for this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :
  • Phase 1 (Lab) : Measure logP (octanol-water partitioning) and photodegradation rates (UV-Vis/HPLC).
  • Phase 2 (Field) : Use LC-MS/MS to track residues in soil/water matrices.
  • Ecotoxicology : Expose Daphnia magna or zebrafish embryos to assess acute toxicity (LC50_{50}) .

Q. What strategies validate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Isotopic labeling : Synthesize deuterated analogs (e.g., HYMENIALDISINE-D4) to trace metabolic pathways via LC-HRMS .
  • Kinetic studies : Use surface plasmon resonance (SPR) to measure binding affinity to target proteins (e.g., kinases) .
  • CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

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